Himgaline
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Overview
Description
Himgaline is a neuroactive alkaloid derived from the bark of the Galbulimima belgraveana tree. This compound belongs to the class III Galbulimima alkaloids, which are known for their complex structures and significant biological activities. This compound has been found to exhibit antispasmodic properties, making it a compound of interest in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of himgaline has been a challenging task due to its intricate structure. Recent advancements have significantly reduced the synthetic burden. The most efficient synthetic route involves cross-coupling high fraction aromatic building blocks followed by complete, stereoselective reduction to high fraction sp3 products . This method has decreased the number of steps required from 19-31 to just 7-9 .
Industrial Production Methods
Industrial production of this compound is not yet well-established due to the complexity of its synthesis. the recent advancements in synthetic methods provide a promising foundation for future industrial-scale production .
Chemical Reactions Analysis
Types of Reactions
Himgaline undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
The common reagents used in the synthesis of this compound include:
Nickel catalysts: Used in cross-coupling reactions.
Iridium catalysts: Used in stereoselective reduction reactions.
Aromatic building blocks: Serve as the starting materials for the synthesis.
Major Products Formed
The major products formed from these reactions are high fraction sp3 products, which are crucial intermediates in the synthesis of this compound .
Scientific Research Applications
Himgaline has several scientific research applications, including:
Chemistry: Used as a model compound to study complex synthetic routes and reaction mechanisms.
Biology: Investigated for its neuroactive properties and potential effects on the nervous system.
Medicine: Explored for its antispasmodic properties and potential therapeutic applications.
Mechanism of Action
The mechanism of action of himgaline involves its interaction with specific molecular targets in the nervous system. It is believed to exert its effects by modulating the activity of certain neurotransmitter receptors, although the exact pathways and targets are still under investigation .
Comparison with Similar Compounds
Himgaline is unique among the Galbulimima alkaloids due to its specific antispasmodic properties. Similar compounds include:
Himbacine: A class I Galbulimima alkaloid known for its antagonistic effects on muscarinic receptors.
GB22 and GB13: Other class III Galbulimima alkaloids with different biological activities.
This compound stands out due to its specific structural features and biological effects, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C20H31NO2 |
---|---|
Molecular Weight |
317.5 g/mol |
IUPAC Name |
(1R,2S,5R,10S,11S,14R,16S,19R)-16-methyl-15-azahexacyclo[10.7.1.02,11.02,15.05,10.014,19]icosane-1,4-diol |
InChI |
InChI=1S/C20H31NO2/c1-11-6-7-15-16-8-12-9-20(15,23)19(21(11)16)10-17(22)13-4-2-3-5-14(13)18(12)19/h11-18,22-23H,2-10H2,1H3/t11-,12?,13+,14+,15+,16+,17?,18-,19-,20+/m0/s1 |
InChI Key |
AGKXKKZYQAPZDW-QYTVSKHCSA-N |
Isomeric SMILES |
C[C@H]1CC[C@@H]2[C@@H]3N1[C@]45[C@]2(CC(C3)[C@H]4[C@@H]6CCCC[C@H]6C(C5)O)O |
Canonical SMILES |
CC1CCC2C3N1C45C2(CC(C3)C4C6CCCCC6C(C5)O)O |
Origin of Product |
United States |
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